molecular formula C17H19N5O3 B14094705 3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14094705
M. Wt: 341.4 g/mol
InChI Key: NKIUETZSRHUKRC-UHFFFAOYSA-N
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Description

3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core purine structure, followed by the introduction of the ethyl, methoxyphenyl, and methyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, methoxybenzene derivatives, and methylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-7-methyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-Ethyl-3-methyl-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

3-Ethyl-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities and differentiates it from other similar compounds.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-ethyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H19N5O3/c1-4-20-15(23)13-14(19(2)17(20)24)18-16-21(8-9-22(13)16)11-6-5-7-12(10-11)25-3/h5-7,10H,4,8-9H2,1-3H3

InChI Key

NKIUETZSRHUKRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)OC)N(C1=O)C

Origin of Product

United States

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